N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the nitro group and the sulfonamide moiety in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of 2-ethoxyaniline.
Final Assembly: The final product is obtained by coupling the sulfonamide intermediate with 2-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: The major product is N-(2-ethoxyphenyl)-2-methyl-5-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide exerts its effects involves:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.
Molecular Targets: The primary target is the bacterial enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis and subsequent bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-methylbenzenesulfonamide: Lacks the nitro group, resulting in different biological activity.
N-(2-ethoxyphenyl)-5-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its binding affinity and specificity.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14-7-5-4-6-13(14)16-23(20,21)15-10-12(17(18)19)9-8-11(15)2/h4-10,16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEFAOFUJWDQLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.